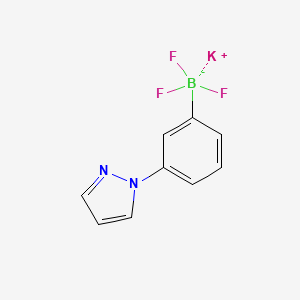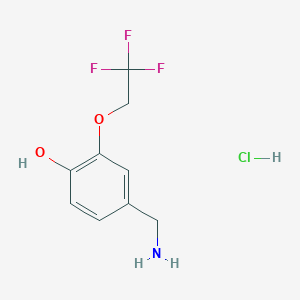
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted with an aminomethyl group and a trifluoroethoxy group, and it is commonly used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, primary amines, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)phenol hydrochloride: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
2-(2,2,2-Trifluoroethoxy)phenol hydrochloride: Lacks the aminomethyl group, affecting its biological activity and applications.
Uniqueness
The presence of both the aminomethyl and trifluoroethoxy groups in 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11ClF3NO2 |
|---|---|
Peso molecular |
257.64 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)5-15-8-3-6(4-13)1-2-7(8)14;/h1-3,14H,4-5,13H2;1H |
Clave InChI |
VQTOJMPDHWZWIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)OCC(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
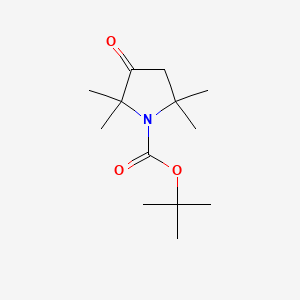
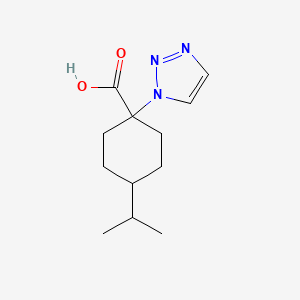


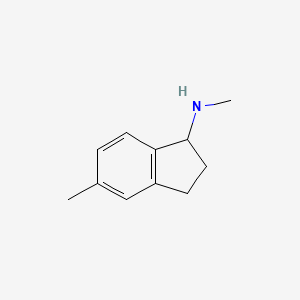
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)

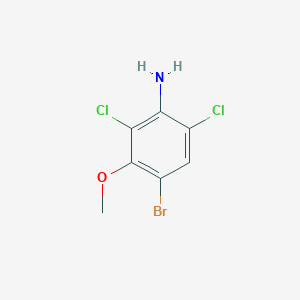
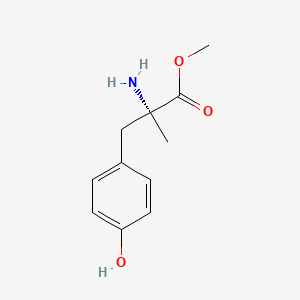
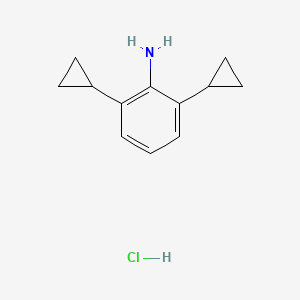
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)

